REACTION_CXSMILES
|
[F:1][C:2]([F:8])([F:7])[CH:3]([NH2:6])[CH2:4][NH2:5].[ClH:9]>>[ClH:9].[F:1][C:2]([F:8])([F:7])[CH:3]([NH2:6])[CH2:4][NH2:5] |f:2.3|
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Name
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|
Quantity
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43 g
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Type
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reactant
|
Smiles
|
FC(C(CN)N)(F)F
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Name
|
|
Quantity
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100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
the reaction mixture was concentrated under reduced pressure
|
Reaction Time |
16 h |
Name
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|
Type
|
product
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Smiles
|
Cl.FC(C(CN)N)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |